

# Introduction: The Strategic Utility of Modified Amino Acids in Advanced Research

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## Compound of Interest

Compound Name: *Bzl,ME-L-met-ome hcl*

CAS No.: 1272754-99-0

Cat. No.: B613228

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In the landscape of contemporary drug discovery and peptide science, the strategic modification of amino acid building blocks is a cornerstone of innovation. N-Benzyl-N-methyl-L-methionine methyl ester hydrochloride is a specialized derivative of the essential amino acid L-methionine, engineered to offer unique advantages in the synthesis of complex peptides and small molecule therapeutics. The incorporation of both a benzyl (Bzl) and a methyl (Me) group on the alpha-amino nitrogen, along with the protection of the carboxyl group as a methyl ester (OMe), imparts specific steric and electronic properties. These modifications can profoundly influence the conformational flexibility, proteolytic stability, and pharmacokinetic profile of the resulting molecules.<sup>[1][2]</sup> This guide provides a comprehensive technical overview of this compound, from its synthesis and characterization to its applications, offering field-proven insights for its effective utilization in research and development.

## Physicochemical Properties

A clear understanding of the fundamental properties of N-Benzyl-N-methyl-L-methionine methyl ester hydrochloride is essential for its effective handling, storage, and application in synthetic workflows.

Property	Value
CAS Number	1272754-99-0
Molecular Formula	C <sub>14</sub> H <sub>21</sub> NO <sub>2</sub> S·HCl
Synonyms	Bzl,Me-L-Met-OMe HCl, N-Benzyl-N-methyl-L-methionine methyl ester hydrochloride
Appearance	Typically a white to off-white solid
Storage	Store in a cool, dry place, protected from moisture. As a hydrochloride salt, it is generally more stable than the free base.

## Rationale for N-Alkylation and N-Benzylation in Methionine Derivatives

The dual modification of the alpha-amino group in L-methionine is not arbitrary; it is a deliberate strategy to modulate the properties of peptides and peptidomimetics.

- N-Methylation: The introduction of a methyl group to the amide backbone of a peptide chain eliminates the hydrogen bond donor capability of the nitrogen atom. This modification can:
  - Enhance Proteolytic Stability: By sterically hindering the approach of proteases, N-methylation can significantly increase the in vivo half-life of a peptide.[1]
  - Improve Membrane Permeability: The increased lipophilicity and reduced hydrogen bonding capacity can lead to improved oral bioavailability and cell penetration.[3]
  - Modulate Conformation: N-methylation restricts the conformational freedom around the peptide bond, which can be used to stabilize specific secondary structures, such as  $\beta$ -turns, or to explore the conformational requirements for receptor binding.[1]
- N-Benzylation: The benzyl group is a larger, more sterically demanding substituent. Its inclusion can:

- Introduce Lipophilicity: The aromatic ring significantly increases the nonpolar character of the amino acid, which can be advantageous for interactions with hydrophobic pockets in target proteins or for enhancing membrane traversal.[4]
- Serve as a Bulky Substituent: In peptide synthesis, the benzyl group can act as a conformational constraint and a tool to probe steric tolerance in receptor binding sites.[5]

The combination of both groups on the same nitrogen atom creates a tertiary amine, a feature that can be exploited in the design of small molecule inhibitors and other therapeutic agents.

## Synthetic Pathways: A Guided Approach

While a specific, published synthesis for N-Benzyl-N-methyl-L-methionine methyl ester hydrochloride is not readily available, a plausible and robust synthetic route can be designed based on established methodologies for the modification of amino acids. The synthesis can be envisioned as a multi-step process starting from L-methionine.

### Overall Synthetic Workflow



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Caption: Proposed synthetic pathway for N-Benzyl-N-methyl-L-methionine methyl ester hydrochloride.

### Step 1: Esterification of L-Methionine

The initial step involves the protection of the carboxylic acid functionality as a methyl ester. This is a standard procedure that prevents the carboxyl group from participating in subsequent reactions.

Protocol:

- Reaction Setup: Suspend L-methionine in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a gas inlet.

- **Acidification:** Cool the suspension to 0°C in an ice bath. Bubble dry hydrogen chloride (HCl) gas through the stirred suspension. The solid will gradually dissolve as the reaction proceeds.[6]
- **Reaction:** After saturation with HCl, remove the ice bath and allow the reaction to stir at room temperature overnight.
- **Work-up:** Remove the methanol under reduced pressure using a rotary evaporator. The resulting white solid is L-methionine methyl ester hydrochloride. The product can be used in the next step without further purification or can be recrystallized from methanol/ether.[6]

## Step 2: N-Benzylation via Reductive Amination

Reductive amination is a highly efficient method for the N-alkylation of amines.[7][8] In this step, the primary amine of the methionine ester reacts with benzaldehyde to form an intermediate imine, which is then reduced in situ to the secondary amine.

Protocol:

- **Reaction Setup:** Dissolve L-methionine methyl ester hydrochloride in a suitable solvent, such as methanol or dichloromethane, in a round-bottom flask.
- **Imine Formation:** Add benzaldehyde (1.0-1.2 equivalents) to the solution. If starting from the hydrochloride salt, a base such as triethylamine may be required to liberate the free amine.
- **Reduction:** After a period of stirring to allow for imine formation, add a reducing agent. Sodium cyanoborohydride ( $\text{NaBH}_3\text{CN}$ ) or sodium triacetoxyborohydride ( $\text{NaBH}(\text{OAc})_3$ ) are common choices as they are selective for the imine in the presence of the aldehyde.[7]
- **Reaction Monitoring:** Monitor the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
- **Work-up:** Quench the reaction carefully with water or a dilute acid. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

## Step 3: N-Methylation

The final step is the methylation of the secondary amine to yield the desired tertiary amine. This can be achieved using various methylating agents.

Protocol:

- **Reaction Setup:** Dissolve the N-benzyl-L-methionine methyl ester in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).
- **Deprotonation:** Cool the solution to 0°C and add a strong base, such as sodium hydride (NaH), to deprotonate the secondary amine.<sup>[9]</sup>
- **Methylation:** Add methyl iodide (MeI) and allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
- **Work-up:** Carefully quench the reaction with water. Extract the product into an organic solvent. Wash the organic layer, dry, and concentrate.
- **Final Salt Formation:** The purified free base can be dissolved in a suitable solvent like ether or ethyl acetate, and HCl (as a solution in a solvent or as a gas) can be introduced to precipitate the final hydrochloride salt.

## Analytical Characterization

Rigorous characterization is crucial to confirm the identity and purity of the synthesized compound.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
  - <sup>1</sup>H NMR: Expect to see characteristic signals for the methyl ester (~3.7 ppm), the N-methyl group, the methylene protons of the benzyl group, the aromatic protons of the benzyl group, and the protons of the methionine side chain. The diastereotopic nature of the benzylic protons may result in two distinct signals.
  - <sup>13</sup>C NMR: Signals corresponding to all unique carbon atoms in the molecule should be observable, including the carbonyl carbon of the ester, the aromatic carbons, and the

aliphatic carbons of the methionine and N-alkyl groups.

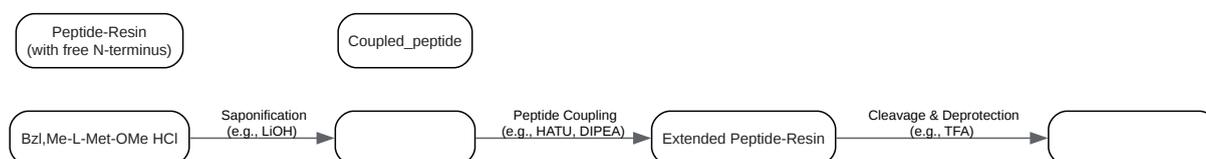
- Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent peak corresponding to the molecular ion of the free base  $[M+H]^+$ . High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

## Applications in Research and Drug Development

N-Benzyl-N-methyl-L-methionine methyl ester hydrochloride is primarily a building block for more complex molecules. Its utility lies in the properties it imparts to the final product.

- Peptide Synthesis: This derivative can be incorporated into peptide chains to create peptidomimetics with enhanced stability and altered conformational properties.[10] The presence of the tertiary amine at the N-terminus or within a peptide sequence can disrupt secondary structures and introduce unique pharmacological activities.
- Drug Discovery: As a chiral scaffold, it can be used in the synthesis of small molecule drugs. The methionine side chain offers a site for potential metabolism (S-oxidation) and the thioether can act as a nucleophile or a ligand for metal ions. The N-substituents can be optimized to improve binding affinity and selectivity for a biological target.[1][2]
- Combinatorial Chemistry: This compound is a valuable reagent in the construction of chemical libraries for high-throughput screening. Its unique substitution pattern adds to the structural diversity of the library.[11]

## Workflow for Incorporation into a Peptide



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Caption: General workflow for incorporating the modified methionine into a peptide sequence.

## Conclusion: A Versatile Tool for Molecular Innovation

N-Benzyl-N-methyl-L-methionine methyl ester hydrochloride represents a sophisticated chemical tool for researchers at the forefront of peptide science and medicinal chemistry. Its unique N-terminal substitution pattern offers a powerful strategy to overcome common challenges in drug development, such as poor metabolic stability and low bioavailability. By understanding the rationale behind its design, the methods for its synthesis, and the protocols for its application, scientists can effectively leverage this compound to construct novel peptides and small molecules with tailored properties, ultimately accelerating the discovery of new therapeutic agents.

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